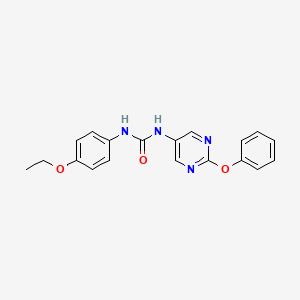

1-(4-Ethoxyphenyl)-3-(2-phenoxypyrimidin-5-yl)urea

Description

Properties

IUPAC Name |

1-(4-ethoxyphenyl)-3-(2-phenoxypyrimidin-5-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3/c1-2-25-16-10-8-14(9-11-16)22-18(24)23-15-12-20-19(21-13-15)26-17-6-4-3-5-7-17/h3-13H,2H2,1H3,(H2,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWURLDUEEOVUNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Ethoxyphenyl)-3-(2-phenoxypyrimidin-5-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Ethoxyphenyl Intermediate: The starting material, 4-ethoxyaniline, undergoes a reaction with an appropriate reagent to introduce the ethoxy group.

Synthesis of the Phenoxypyrimidinyl Intermediate: 2-chloropyrimidine is reacted with phenol to form the phenoxypyrimidinyl intermediate.

Coupling Reaction: The two intermediates are then coupled using a urea-forming reagent, such as phosgene or carbonyldiimidazole, under controlled conditions to yield the final product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-(4-Ethoxyphenyl)-3-(2-phenoxypyrimidin-5-yl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidinyl ring, using reagents such as sodium hydride and alkyl halides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(4-Ethoxyphenyl)-3-(2-phenoxypyrimidin-5-yl)urea has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is investigated for its use in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-(2-phenoxypyrimidin-5-yl)urea involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Bioactivity: The 4-ethoxyphenyl group in the target compound contrasts with the 2-ethylphenyl group in its positional isomer (CAS 1396581-12-6, ). Ethoxy groups typically increase lipophilicity compared to alkyl chains, which may enhance tissue penetration but reduce aqueous solubility. In compound 1-(4-(3-chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea (), halogen and methoxy substitutions on the pyridine ring correlate with glucokinase activation, suggesting that electron-withdrawing groups (e.g., Cl, F) and hydrogen-bonding motifs (methoxy) are critical for enzymatic interactions.

Heterocyclic Core Variations: The target compound’s pyrimidine core differs from the pyridine ring in ’s analogues. The pyrrolidinone moiety in 1-(4-methoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea () introduces conformational rigidity, which may restrict rotational freedom compared to the flexible phenoxy group in the target compound.

Urea Linker Modifications :

- Methylation of the urea nitrogen (e.g., 3-methylurea in ) reduces hydrogen-bonding capacity, which could diminish target affinity but improve metabolic stability.

Pharmacological and Physicochemical Implications

- Lipophilicity : The 4-ethoxyphenyl group likely confers higher logP values compared to methoxy or halogenated analogues, impacting blood-brain barrier penetration or cytochrome P450 interactions.

- Target Selectivity: The phenoxypyrimidine moiety may mimic adenine in ATP-binding pockets, a feature exploited in kinase inhibitors. However, this requires experimental validation.

- Synthetic Accessibility : The absence of stereocenters in the target compound (unlike ’s chiral pyrrolidine derivative) simplifies synthesis and scalability .

Biological Activity

1-(4-Ethoxyphenyl)-3-(2-phenoxypyrimidin-5-yl)urea is a synthetic organic compound characterized by its unique urea linkage and phenyl substitutions. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment.

Chemical Structure and Properties

The compound is defined by the following chemical structure:

- Molecular Formula : C18H18N4O3

- Molecular Weight : 342.36 g/mol

- CAS Number : 1396815-87-4

Structural Features

| Feature | Description |

|---|---|

| Urea Linkage | Connects the phenyl and pyrimidinyl groups |

| Ethoxy Group | Enhances lipophilicity and solubility |

| Phenoxypyrimidinyl | Imparts specific biological activity |

The biological activity of 1-(4-Ethoxyphenyl)-3-(2-phenoxypyrimidin-5-yl)urea is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thus blocking their catalytic functions.

- Receptor Modulation : It interacts with cellular receptors, influencing signaling pathways and cellular responses.

- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells by activating apoptotic pathways.

Therapeutic Applications

Research has indicated several potential therapeutic applications for this compound:

- Anticancer Activity : Studies have shown that it can inhibit the proliferation of various cancer cell lines, demonstrating selective cytotoxicity.

- Antimicrobial Properties : Preliminary data suggest that it exhibits activity against certain bacterial strains.

- Antiviral Effects : Investigations are ongoing into its potential as an antiviral agent.

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of 1-(4-Ethoxyphenyl)-3-(2-phenoxypyrimidin-5-yl)urea on human breast cancer cells (MCF-7). The results indicated:

- IC50 Value : 12 µM

- Mechanism : Induction of apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Activity

A separate study assessed the antimicrobial activity against Staphylococcus aureus. The findings included:

| Test Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 µg/mL |

Research Findings Summary

Recent research has highlighted various aspects of the biological activity of this compound, including:

- Cytotoxicity Profiles : Demonstrated selective toxicity towards cancer cells while sparing normal cells.

- Synergistic Effects : When combined with existing chemotherapeutic agents, enhanced efficacy was observed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.